

Application Notes: 3-Methyl-5-(tributylstannyl)isoxazole in Heterocyclic Synthesis

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Compound of Interest

Compound Name: 3-Methyl-5-(tributylstannyl)isoxazole

Cat. No.: B183927

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Introduction

3-Methyl-5-(tributylstannyl)isoxazole is a versatile organotin reagent employed in organic synthesis for the construction of carbon-carbon bonds. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. This reaction allows for the efficient and selective formation of a new C-C bond between the isoxazole ring and various organic electrophiles. The isoxazole moiety is a key structural feature in numerous biologically active natural products and pharmaceutical agents, making **3-methyl-5-(tributylstannyl)isoxazole** a valuable building block for medicinal chemistry and drug discovery.^{[1][2]}

These application notes provide an overview of the use of a closely related analogue, 4-tributylstannyl-3-methylisoxazole, in the synthesis of 3-acetylindole, a core structure found in many natural products and bioactive compounds. The principles and protocols outlined are directly applicable to the 5-stannyl isomer.

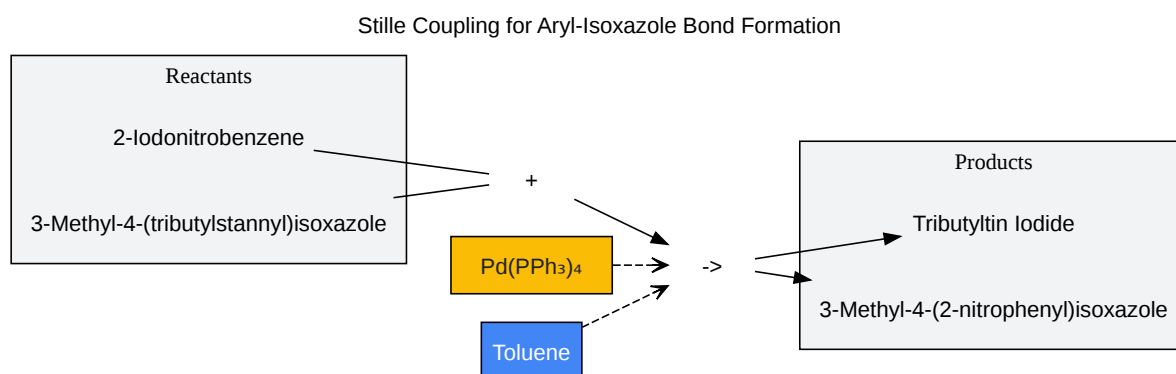
Core Application: Stille Cross-Coupling for Heterocycle Construction

The Stille coupling reaction is a powerful tool for forging carbon-carbon bonds. It involves the reaction of an organostannane (like **3-methyl-5-(tributylstannyl)isoxazole**) with an organic

halide or triflate in the presence of a palladium catalyst. The reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.

A key application of stannylated isoxazoles is the introduction of the 3-methylisoxazole moiety onto an aromatic or vinylic framework. This is exemplified by the synthesis of 3-acetylindole, where 4-tributylstannyl-3-methylisoxazole is coupled with 2-iodonitrobenzene.[3] This reaction serves as a model for the potential applications of the 5-stannyl isomer in natural product synthesis.

Reaction Scheme:



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Caption: Palladium-catalyzed Stille coupling of 4-tributylstannyl-3-methylisoxazole.

Experimental Protocols

The following protocols are based on the synthesis of 3-acetylindole using 4-tributylstannyl-3-methylisoxazole and can be adapted for the 5-stannyl isomer.[3]

Protocol 1: Stille Coupling of 4-Tributylstannyl-3-methylisoxazole with 2-Iodonitrobenzene

Objective: To synthesize 3-methyl-4-(2-nitrophenyl)isoxazole via a palladium-catalyzed Stille cross-coupling reaction.

Materials:

- 4-Tributylstannyl-3-methylisoxazole
- 2-Iodonitrobenzene
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Toluene, anhydrous
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer and heating mantle
- Nitrogen or Argon gas supply

Procedure:

- To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-tributylstannyl-3-methylisoxazole (1.0 eq).
- Add anhydrous toluene to dissolve the stannane.
- Add 2-iodonitrobenzene (1.1 eq) to the solution.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
- Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-methyl-4-(2-nitrophenyl)isoxazole.

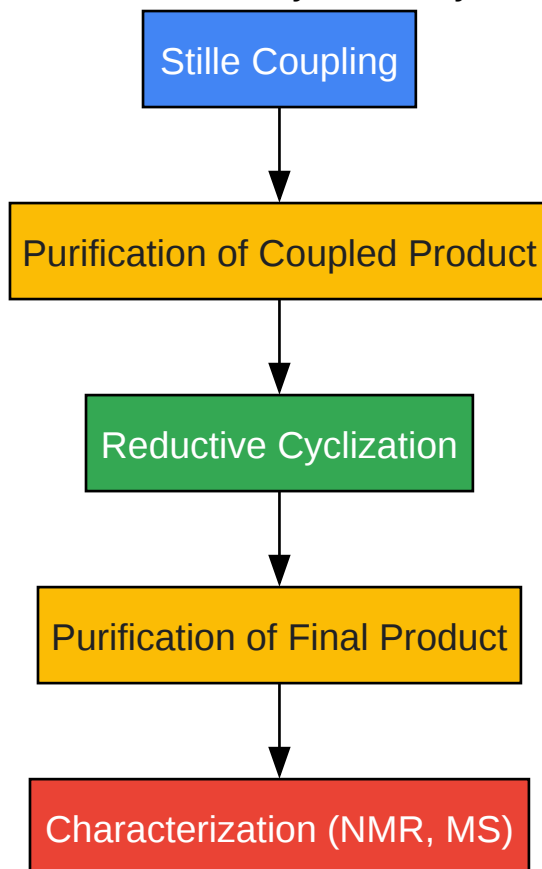
Quantitative Data

Reactant 1	Reactant 2	Catalyst	Solvent	Yield (%)	Reference
4-Tributylstanny l-3-methylisoxaz ole	2-Iodonitrobenz ene	Pd(PPh ₃) ₄	Toluene	85	[3]

Logical Workflow for Synthesis

The synthesis of the target molecule, 3-acetylindole, from the coupled product involves a subsequent reductive cyclization step.

Workflow for 3-Acetylindole Synthesis



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Caption: Synthetic workflow from Stille coupling to the final product.

Protocol 2: Reductive Cyclization to 3-Acetylindole

Objective: To convert 3-methyl-4-(2-nitrophenyl)isoxazole into 3-acetylindole.

Materials:

- 3-Methyl-4-(2-nitrophenyl)isoxazole
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol

- Water
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 3-methyl-4-(2-nitrophenyl)isoxazole (1.0 eq) in a mixture of ethanol and water.
- Add iron powder (excess, e.g., 5-10 eq) and ammonium chloride (catalytic amount).
- Heat the mixture to reflux and stir vigorously.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
- Wash the celite pad with ethanol.
- Combine the filtrates and concentrate under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure 3-acetylintole.

Concluding Remarks

3-Methyl-5-(tributylstannyl)isoxazole and its isomers are valuable reagents for the synthesis of complex molecules containing the 3-methylisoxazole moiety. The Stille coupling provides a reliable and high-yielding method for the formation of C-C bonds, enabling the construction of key intermediates for the synthesis of natural products and their analogues. The protocols described herein for a model system demonstrate a practical approach that can be adapted by researchers in synthetic and medicinal chemistry for the development of novel bioactive

compounds. Further exploration of the reactivity of this stannane with a broader range of electrophiles will undoubtedly expand its application in the synthesis of diverse and complex molecular architectures.

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